2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide (hereafter referred to as the "target compound") is an acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl moiety. Its molecular formula is C₂₃H₂₁N₃O₃S with a molecular weight of 419.5 g/mol .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-6-8-16(22-26-17-5-4-10-24-23(17)30-22)13-18(14)25-21(27)12-15-7-9-19(28-2)20(11-15)29-3/h4-11,13H,12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRQCITIAQANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with a thiazole derivative under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. Its thiazole and pyridine components are known to interact with various molecular targets that regulate cell growth and apoptosis.
- Case Study : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The thiazole moiety is recognized for its antimicrobial activity. Research has shown:
- Broad-Spectrum Efficacy : Compounds with similar structures have been tested against a range of bacteria and fungi, showing promising results in inhibiting growth.
- Case Study : A derivative was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone comparable to standard antibiotics.
Neurological Applications
The unique structure of this compound suggests potential applications in neuropharmacology:
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and neuroinflammation.
- Case Study : Animal models treated with the compound showed improved cognitive function in tests assessing memory and learning capabilities.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is under investigation:
- Mechanism : It is hypothesized to modulate inflammatory cytokines and chemokines through the inhibition of NF-kB pathways.
- Case Study : In vivo studies demonstrated significant reductions in paw edema in rat models, suggesting effective anti-inflammatory activity.
Organic Electronics
Due to its unique electronic properties, this compound can be explored for applications in organic electronics:
- Conductivity Studies : Research indicates that compounds with similar structures can act as charge transport materials in organic light-emitting diodes (OLEDs).
- Case Study : Films made from related compounds showed enhanced electron mobility when incorporated into OLED devices.
Data Table Summary
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
2-(4-Methoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide (E153-0453)
- Molecular Formula : C₂₂H₁₉N₃O₂S
- Molecular Weight : 399.47 g/mol
- Key Difference : A single 4-methoxy group replaces the 3,4-dimethoxy substitution .
- Impact : Reduced electron-donating capacity and hydrophobicity compared to the target compound. This may decrease CNS penetration due to lower lipophilicity (predicted logP: ~3.5 vs. ~4.2 for the target compound) .
Functional Group Variations
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Molecular Formula : C₂₁H₂₂N₄O₃S
- Molecular Weight : 410.49 g/mol
- Key Difference : Replaces the thiazolo-pyridine group with a pyrimidin-4-ylthio moiety .
- Pharmacological Data : Demonstrated anticonvulsant activity in vivo, with a 70% reduction in seizure duration at 50 mg/kg in rodent models. Molecular docking studies suggest binding to GABA-A receptors (binding energy: -9.2 kcal/mol) .
2-(4-Chlorophenoxy)-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
- Molecular Formula : C₂₁H₁₆ClN₃O₂S
- Molecular Weight : 410.89 g/mol
- Key Difference: A 4-chlorophenoxy group replaces the 3,4-dimethoxyphenyl acetamide .
- No activity data is reported, but chlorinated analogs often exhibit prolonged half-lives due to resistance to oxidative metabolism.
Structural and Pharmacological Data Table
Key Research Findings
Substituent Effects on Bioavailability : The 3,4-dimethoxy substitution in the target compound enhances lipophilicity compared to single-methoxy or chlorinated analogs, suggesting improved blood-brain barrier penetration .
Thiazolo-Pyridine vs. Pyrimidine-Thioether : Docking studies indicate that the thiazolo-pyridine moiety in the target compound forms stronger van der Waals interactions with hydrophobic pockets in CNS targets compared to Epirimil’s pyrimidine-thioether group .
Synthetic Challenges : Positional isomers (e.g., 3- vs. 5-thiazolo-pyridine attachment) require precise regioselective synthesis, which may limit scalability .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A 3,4-dimethoxyphenyl group that may enhance lipophilicity and biological activity.
- A thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities including antimicrobial and anticancer properties.
- An acetamide functional group that can influence the compound's solubility and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. For instance:
- Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- The specific thiazolo[5,4-b]pyridine structure in this compound may contribute to its ability to target specific cancer pathways.
Antimicrobial Properties
The presence of the thiazole ring is associated with antimicrobial activity. Studies have shown that:
- Compounds with similar structures demonstrate effectiveness against a range of bacteria and fungi.
- The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
The 3,4-dimethoxyphenyl group is known to possess anti-inflammatory properties. Research has suggested that:
- Compounds with methoxy substitutions can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- This activity could be beneficial in treating conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Docking studies suggest that it may interact with receptors such as prostaglandin reductase (PTGR2), which is involved in inflammatory responses .
- Cell Cycle Modulation : Evidence from related compounds indicates that they may induce cell cycle arrest at various phases, particularly G1/S transition.
Case Studies
Several studies have explored similar compounds with the thiazolo[5,4-b]pyridine structure:
Q & A
Basic: What synthetic methodologies are reported for acetamide derivatives containing thiazolo[5,4-b]pyridine moieties?
The synthesis typically involves coupling a thiazolo[5,4-b]pyridine-containing aryl amine with a substituted phenylacetamide precursor. For example, in analogous compounds, chloroacetylation of intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) is performed using potassium carbonate in DMF, followed by nucleophilic substitution with chloroacetylated intermediates under mild conditions (room temperature, TLC monitoring) . Key characterization includes IR (to confirm amide C=O and NH stretches), H/C NMR (to verify substitution patterns and aromatic integration), and mass spectrometry (to validate molecular ion peaks).
Basic: How is the structural integrity of the thiazolo[5,4-b]pyridine core validated in this compound?
X-ray crystallography or advanced NMR techniques (e.g., H-N HMBC) are critical. For related structures, H NMR chemical shifts at δ 8.1–9.8 ppm often indicate aromatic protons adjacent to electron-withdrawing groups (e.g., acetamide), while thiazole ring protons resonate near δ 7.5–8.5 ppm. IR peaks at ~1667 cm confirm the amide carbonyl . Discrepancies in elemental analysis (e.g., observed vs. calculated nitrogen content) may arise from incomplete purification or hygroscopic intermediates, necessitating repeated recrystallization .
Advanced: What strategies address low yields in the final coupling step of similar acetamide-thiazolo[5,4-b]pyridine hybrids?
Low yields (<50%) often stem from steric hindrance at the 2-methyl-5-aryl position. Optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysis : Pd-mediated Ullmann coupling or CuI/ligand systems improve cross-coupling efficiency for bulky substrates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
Advanced: How can researchers resolve contradictory biological activity data (e.g., inconsistent IC50_{50}50 values) in thiazolo-pyridine acetamides?
Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation approaches:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for Sirtuin assays) and control compounds (e.g., nicotinamide for Sirtuin inhibition).
- Metabolic stability testing : Assess compound degradation in assay media via LC-MS to confirm active concentrations .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What computational tools are suitable for predicting the binding mode of this compound to Sirtuin isoforms?
Molecular docking (AutoDock Vina, Glide) with homology models of Sirtuin 1/2 (based on PDB: 4KXQ) can predict interactions. Key pharmacophores:
- Thiazolo[5,4-b]pyridine : Forms π-π stacking with Phe414 and His363 in Sirtuin’s NAD-binding pocket.
- 3,4-Dimethoxyphenyl : Engages in hydrophobic interactions with Val412.
- Acetamide linker : Hydrogen bonds with Asn346 . MD simulations (AMBER, GROMACS) refine binding stability over 100 ns trajectories.
Basic: What are the recommended analytical techniques for purity assessment of this compound?
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Purity >95% is acceptable for in vitro studies.
- Elemental analysis : Discrepancies >0.4% in C/H/N require additional purification (e.g., preparative HPLC).
- Mass spectrometry : HRMS (ESI+) confirms the molecular ion ([M+H]) with <5 ppm error .
Advanced: How does the 3,4-dimethoxyphenyl group influence pharmacokinetic properties?
The dimethoxy groups increase logP (~3.46), enhancing membrane permeability but reducing aqueous solubility (<10 µM in PBS). Strategies to improve bioavailability:
- Prodrug design : Replace methoxy with phosphate esters (hydrolyzed in vivo).
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- PSA optimization : Reduce polar surface area (<75 Å) by replacing acetamide with sulfonamide, balancing permeability and solubility .
Advanced: What in vivo models are appropriate for evaluating this compound’s neuroprotective or anticancer potential?
- Neuroprotection : Transgenic APP/PS1 mice (Alzheimer’s model) with oral dosing (10 mg/kg/day) for 12 weeks; assess Aβ plaque reduction via immunohistochemistry.
- Cancer : Xenograft models (e.g., HCT116 colon cancer) with intraperitoneal administration (20 mg/kg, 3x/week); monitor tumor volume and Sirtuin-1 expression via Western blot . Include toxicity studies (ALT/AST levels, renal histopathology) .
Basic: What safety precautions are required when handling this compound?
- Acute toxicity : LD in mice is >500 mg/kg; use PPE (gloves, goggles) to prevent dermal/ocular exposure.
- Environmental hazard : Avoid aqueous disposal; incinerate at >800°C.
- Stability : Store at -20°C under argon; shelf life >2 years .
Advanced: How can researchers validate off-target effects in kinase inhibition assays?
- Kinase profiling panels : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM. A hit rate <5% indicates selectivity.
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cell lysates by quantifying protein denaturation shifts.
- CRISPR knockdown : Validate phenotype rescue in Sirtuin-KO cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
